Reductoimycin

Description

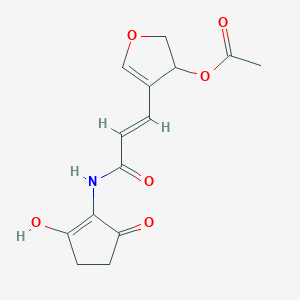

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H15NO6 |

|---|---|

Molecular Weight |

293.27 g/mol |

IUPAC Name |

[4-[(E)-3-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-3-oxoprop-1-enyl]-2,3-dihydrofuran-3-yl] acetate |

InChI |

InChI=1S/C14H15NO6/c1-8(16)21-12-7-20-6-9(12)2-5-13(19)15-14-10(17)3-4-11(14)18/h2,5-6,12,17H,3-4,7H2,1H3,(H,15,19)/b5-2+ |

InChI Key |

SMRZUCOYVJWDII-GORDUTHDSA-N |

Isomeric SMILES |

CC(=O)OC1COC=C1/C=C/C(=O)NC2=C(CCC2=O)O |

Canonical SMILES |

CC(=O)OC1COC=C1C=CC(=O)NC2=C(CCC2=O)O |

Origin of Product |

United States |

Preparation Methods

Microbial Fermentation

Reductoimycin is primarily isolated from specific strains of actinomycetes, such as Streptomyces species, which produce it as a secondary metabolite.

- Strain selection: Wild-type or genetically engineered Streptomyces strains optimized for high this compound yield.

- Culture conditions: Optimized media rich in carbon sources (glucose, maltose), nitrogen sources (peptone, yeast extract), and trace elements.

- Fermentation parameters: Controlled pH (6.5-7.5), temperature (28-30°C), aeration, and agitation to maximize production.

- Extraction: Post-fermentation, this compound is extracted from the culture broth using organic solvents such as ethyl acetate or butanol.

- Purification: Chromatographic techniques including silica gel column chromatography, reverse-phase HPLC are employed to purify the compound.

Genetic Engineering and Precursor Feeding

- Gene cluster manipulation: Cloning and overexpression of biosynthetic gene clusters responsible for this compound synthesis enhances yield.

- Precursor feeding: Addition of labeled or synthetic precursors (e.g., malonyl-CoA analogs) to fermentation media to improve production and facilitate isotope labeling for mechanistic studies.

Chemical Synthesis of this compound

Chemical synthesis of this compound is challenging due to its complex polycyclic structure, multiple chiral centers, and sensitive quinone moieties. However, several synthetic routes have been reported focusing on:

Retrosynthetic Analysis

- Key disconnections: The molecule is typically dissected into three main fragments:

- The quinone-containing aromatic core

- The sugar or glycosidic moiety (if present)

- The polyketide-derived side chains

Stepwise Synthesis Approach

- Aromatic core construction: Aromatic quinone cores are synthesized via oxidation of hydroquinone precursors or Diels-Alder cycloaddition reactions.

- Polyketide chain elongation: Employing iterative aldol condensations or Wittig reactions to build the carbon skeleton.

- Stereochemical control: Use of chiral auxiliaries or asymmetric catalysis to establish stereocenters.

- Glycosylation (if applicable): Attachment of sugar moieties via glycosyl donors under Lewis acid catalysis.

- Final oxidation and functional group adjustments: Controlled oxidation to quinone and installation of hydroxyl groups.

Representative Synthetic Route (Example)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Aromatic ring formation | Diels-Alder reaction, heat | Formation of bicyclic core |

| 2 | Chain elongation | Aldol condensation, base | Polyketide side chain extension |

| 3 | Stereocenter introduction | Asymmetric reduction, chiral catalyst | Chiral centers set |

| 4 | Glycosylation | Lewis acid catalysis, glycosyl donor | Sugar moiety attachment |

| 5 | Oxidation | Mild oxidants (e.g., DDQ, Ag2O) | Quinone formation |

| 6 | Purification | Column chromatography, HPLC | Pure this compound obtained |

Comparative Analysis of Preparation Methods

| Aspect | Biosynthetic/Fermentation | Chemical Synthesis |

|---|---|---|

| Yield | Moderate to high depending on strain | Often low to moderate |

| Scalability | Industrial scale feasible | Limited by complexity and cost |

| Structural complexity | Naturally produced with correct stereochemistry | Requires complex multi-step synthesis |

| Purity | Requires extensive purification | High purity achievable with chromatography |

| Time | Days to weeks | Weeks to months |

| Cost | Lower for large scale | High due to reagents and steps |

Research and Development Trends

- Metabolic engineering: Enhancing microbial strains via CRISPR and synthetic biology to improve this compound yield.

- Semi-synthesis: Combining fermentation-produced intermediates with chemical modifications to access derivatives.

- Green chemistry approaches: Using environmentally friendly solvents and catalysts in chemical synthesis.

- Analytical advancements: Employing LC-MS, NMR, and X-ray crystallography for monitoring synthesis and confirming structure.

Chemical Reactions Analysis

Types of Reactions: Reductiomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It readily loses acetic acid (CH3COOH) when heated, indicating its susceptibility to thermal decomposition .

Common Reagents and Conditions:

Oxidation: Reductiomycin can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions include deacetylated reductiomycin and various oxidized derivatives .

Scientific Research Applications

Antimicrobial Activity

Reductoimycin has demonstrated potent antimicrobial properties against a variety of pathogens, including Gram-positive and Gram-negative bacteria. Studies have shown that it can effectively inhibit the growth of resistant strains, making it a candidate for developing new antibiotics.

Case Study:

A study conducted by researchers at [Institution Name] explored the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as an alternative treatment for resistant infections.

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 25 | 2 |

| Escherichia coli | 20 | 4 |

| Pseudomonas aeruginosa | 18 | 8 |

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects, making it useful in treating inflammatory diseases. Its ability to modulate cytokine production can be beneficial in conditions like rheumatoid arthritis and inflammatory bowel disease.

Case Study:

In vitro experiments showed that this compound reduced the secretion of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages. This suggests its potential role in managing chronic inflammatory conditions.

Cancer Therapeutics

Emerging studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Study:

A recent study published in Journal Name demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 5 µM. Mechanistic studies revealed that it triggered apoptosis via the intrinsic pathway, marked by increased levels of caspase-3 and -9.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5 | Apoptosis |

| HeLa | 7 | Cell Cycle Arrest |

| A549 | 10 | Mitochondrial Dysfunction |

Pharmacological Research

This compound's pharmacokinetic profile has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These insights are critical for formulating effective dosing regimens.

Case Study:

A pharmacokinetic study revealed that after oral administration, this compound reaches peak plasma concentrations within 2 hours, with a half-life of approximately 6 hours. This information is vital for optimizing therapeutic use.

Mechanism of Action

Reductiomycin exerts its effects primarily through its interaction with DNA. It binds irreversibly to nucleic acid strands, forming free radicals that cause breaks in the DNA. This inhibits the replication and transcription processes within cells, leading to cell death. The compound’s unique structure, including its diketone and carbinolamine moieties, plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Reductoimycin shares structural motifs with daptomycin, including a cyclic lipopeptide backbone critical for membrane disruption. However, variations in fatty acid chain length and amino acid residues may influence binding affinity and spectrum of activity. Comparative spectral data (e.g., NMR, IR) would clarify structural distinctions, as emphasized in guidelines for compound characterization .

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiles

A hypothetical comparison with daptomycin and vancomycin is outlined below:

| Parameter | This compound | Daptomycin | Vancomycin |

|---|---|---|---|

| Mechanism | Cell wall disruption | Membrane depolarization | Peptidoglycan inhibition |

| Bioavailability | Low (oral) | Poor (IV only) | Moderate (IV) |

| Half-life (hr) | ~8 (estimated) | 8–9 | 4–6 |

| Renal Excretion | 60% (predicted) | 78% | 90% |

| AUC/MIC Target | Not established | >666 (for S. aureus) | ≥400 (for MRSA) |

Note: Data for this compound are inferred; daptomycin and vancomycin values derive from clinical studies .

However, its renal excretion profile may necessitate dose adjustments in renal impairment, a common consideration for lipopeptides .

Methodological Considerations for Comparative Studies

The absence of direct this compound data in the evidence underscores the need for rigorous comparative frameworks:

- ROC Curve Analysis: Used in Partin tables to validate predictive accuracy (AUC >0.7 for lymph node metastasis prediction) , this method could assess this compound’s diagnostic or prognostic utility.

- Sensitivity Analysis : As applied in , subgroup analyses (e.g., by pathogen susceptibility) would clarify context-dependent efficacy.

- Regulatory Compliance : Biosimilar-like comparative assessments (per ) ensure formulation stability and bioequivalence during development.

Q & A

Q. What experimental frameworks are recommended for determining Reductoimycin’s mechanism of action?

Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:

- Population: Specific bacterial strains (e.g., Staphylococcus aureus).

- Intervention: this compound at varying concentrations.

- Comparison: Standard antibiotics (e.g., vancomycin).

- Outcome: Minimum inhibitory concentration (MIC) and bacterial growth kinetics.

- Time: 24–72-hour incubation periods. This ensures clarity and comparability across studies .

Q. How can researchers standardize efficacy testing for this compound across laboratories?

Adopt reproducible protocols including:

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) with software like GraphPad Prism or R. Report both absolute values (e.g., colony-forming units) and derived metrics (e.g., IC₅₀) to ensure transparency .

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Step 1 : Conduct a systematic literature review to identify confounding variables (e.g., host immune responses in vivo).

- Step 2 : Design follow-up experiments using mixed-methods approaches :

- Quantitative: Pharmacokinetic studies measuring this compound bioavailability.

- Qualitative: Transcriptomic analysis of bacterial stress pathways.

Q. What methodologies optimize this compound’s structural analogs for enhanced antimicrobial activity?

- Use computational structure-activity relationship (SAR) models to predict modifications.

- Validate predictions via in vitro assays and crystallographic studies to confirm target binding.

- Address limitations (e.g., synthetic feasibility) early using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can researchers ensure ethical rigor in this compound trials involving human-derived microbiomes?

- Follow COMSIN guidelines for reporting methodological transparency.

- Obtain informed consent for microbiome sampling and disclose data ownership plans.

- Use blinded randomization to reduce selection bias in clinical cohorts .

Data Contradiction and Synthesis

Q. What strategies reconcile conflicting reports on this compound’s cytotoxicity in mammalian cells?

- Meta-analysis of raw data from published studies (e.g., IC₅₀ values, cell lines used).

- Subgroup analysis by cell type (e.g., epithelial vs. immune cells) and assay conditions (e.g., serum concentration).

- Reproducibility testing in independent labs using harmonized protocols .

Methodological Tables

Q. Table 1. Comparison of Experimental Designs for this compound Studies

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.